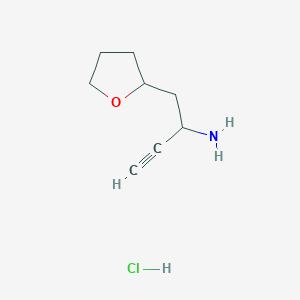
2-Furanethanamine, a-ethynyltetrahydro-, hydrochloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. Paper describes the synthesis of a key intermediate of permethrinic acid, which is a 3-alkoxycarbonyl(or acyl)-4-(2,2-dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone. This compound was prepared through a base-catalyzed condensation reaction. Paper presents an enantioselective methodology for synthesizing 2-hydroxyalkyl- and 2-aminoalkyl furanes using an organocatalytic one-pot reaction cascade. This cascade includes epoxidation or aziridination followed by a Feist-Bénary reaction, demonstrating the complexity and creativity required in furan synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring. The papers do not provide detailed structural analysis of 2-Furanethanamine, a-ethynyltetrahydro-, hydrochloride (1:1), but they do discuss the synthesis of related compounds with multiple stereogenic centers . These centers are crucial for the compound's reactivity and potential biological activity. The presence of substituents on the furan ring, such as alkoxycarbonyl or acyl groups, can significantly alter the chemical properties of the molecule .
Chemical Reactions Analysis
The reactivity of furan derivatives is influenced by the substituents attached to the furan ring. In paper , the reactivity of a dichloroethenyl-substituted furanone with thionyl chloride in ethanol was examined, indicating that these compounds can participate in further chemical transformations. Paper shows that furan derivatives can be synthesized through reactions involving epoxidation or aziridination, followed by a Feist-Bénary reaction, which forms new carbon-carbon bonds and introduces functional groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Furanethanamine, a-ethynyltetrahydro-, hydrochloride (1:1) are not discussed in the provided papers, the properties of furan derivatives in general can be inferred. These properties are often determined by the functional groups attached to the furan ring. For example, the introduction of electron-withdrawing groups can make the furan ring more electron-poor, affecting its reactivity and interactions with other molecules . The solubility, boiling point, and stability of these compounds can vary widely depending on their molecular structure.
Wissenschaftliche Forschungsanwendungen
Enamine Chemistry and Synthesis of Furan Derivatives
- Enamines derived from cyclohexanones and cyclopentanones, when alkylated with 2-bromoesters, yield new enamines that undergo reductive cyclisation to produce furan derivatives (Carlsson, El‐Rarbary, & Lawesson, 2010).
Halide Coordination Geometry in Protonated Polyamine Matrix
- Single-crystal X-ray diffraction analysis of structures formed from reactions of aliphatic polyamines with hydrochloric acid revealed complexation geometries and coordination numbers indicative of flexible coordination spheres (Ilioudis, Hancock, Georganopoulou, & Steed, 2000).
Synthesis of Gemini Surfactants
- The reaction of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate with epichlorohydrin or 1,2-dichloroethane over heterogeneous catalysis resulted in the synthesis of novel gemini surfactants (Joshi & Sawant, 2007).
Cyclization Reactions of Dianions
- Cyclizations of open-chained 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane led to the preparation of a variety of furan-2-ylacetates (Bellur & Langer, 2005).
Reactions of α-D-erythro-Hexopyranosid-2-ulose
- Reactions of α-D-erythro-Hexopyranosid-2-ulose with orthoformic acid derivatives resulted in the synthesis of C-branched and heterocyclic anellated pyranosides (Kuhla, Peseke, Thiele, & Michalik, 2000).
Chloroalkylation of (Diethoxyphosphinoylmethyl)furans
- Chloroalkylation of (diethoxyphosphinoylmethyl)furans with the paraformaldehyde-hydrogen chloride system resulted in the formation of chloromethyl derivatives, which were used as alkylating agents in further reactions (Pevzner, 2008).
Conversion of Furfural into 2-Methyltetrahydrofuran
- The one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts was achieved through two-stage packing in a single reactor, providing insight into the reaction pathway and mechanism (Liu et al., 2020).
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)but-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-7(9)6-8-4-3-5-10-8;/h1,7-8H,3-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSCBJSOORWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCCO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

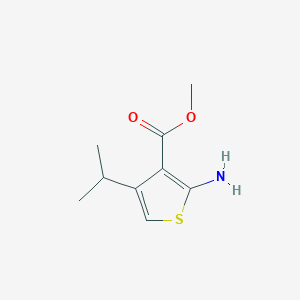


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)
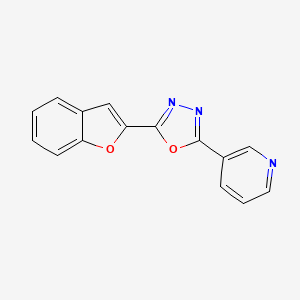

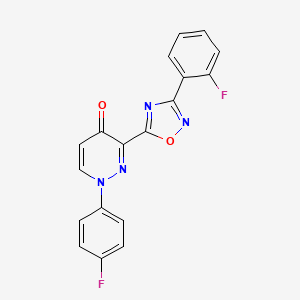
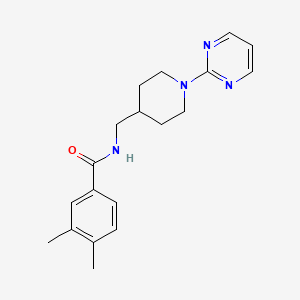
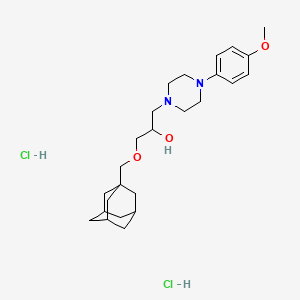
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)
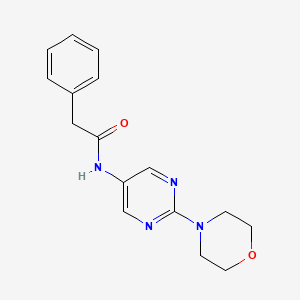
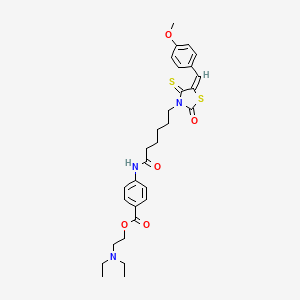
![tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3001606.png)